molecular formula C15H11NO2S B1273560 8-Methyl-2-(thiophen-2-yl)quinoline-4-carboxylic acid CAS No. 33289-45-1

8-Methyl-2-(thiophen-2-yl)quinoline-4-carboxylic acid

Cat. No. B1273560
CAS RN: 33289-45-1
M. Wt: 269.3 g/mol
InChI Key: SRPFZIXAUMPPGN-UHFFFAOYSA-N
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Description

8-Methyl-2-(thiophen-2-yl)quinoline-4-carboxylic acid is a heterocyclic compound . It is a derivative of quinoline, which is an essential heterocyclic compound due to its versatile applications in the fields of industrial and synthetic organic chemistry . Quinoline is a vital scaffold for leads in drug discovery and plays a major role in the field of medicinal chemistry .


Synthesis Analysis

Quinoline and its analogues have been synthesized using various protocols reported in the literature . For example, Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach are well-known classical synthesis protocols used for the construction of the principal quinoline scaffold . Transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, ultrasound irradiation reactions, and green reaction protocols are also useful for the construction and functionalization of this compound .


Molecular Structure Analysis

Quinoline has a characteristic double-ring structure containing a benzene ring fused with a pyridine moiety, with the molecular formula C9H7N . The this compound is a derivative of this structure .


Chemical Reactions Analysis

The synthesis of quinoline and its derivatives involves various chemical reactions. These include transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, ultrasound irradiation reactions, and green reaction protocols .

Scientific Research Applications

Synthesis and Chemical Reactions

8-Methyl-2-(thiophen-2-yl)quinoline-4-carboxylic acid is involved in various synthesis and chemical reactions. A review details the synthesis of thieno[3,2-c]quinoline derivatives, including procedures using reagents and aryl-amine derivatives as starting materials. These chemical reactions involve a wide range of compounds, highlighting the versatility of quinoline derivatives in chemical synthesis (Abu‐Hashem et al., 2021).

Antimicrobial and Antifungal Agents

Quinoline derivatives, such as this compound, are studied for their potential as antimicrobial and antifungal agents. One study synthesized novel pyrazolo[3,4-d]pyrimidine derivatives as potential antimicrobial agents, showcasing the application of quinoline derivatives in developing new antibacterial and antifungal compounds (Holla et al., 2006).

Photovoltaic Performance Enhancement

Quinoline derivatives are also explored in the context of photovoltaic performance. A study on copolymers based on benzodithiophene and quinoxaline, involving quinoline derivatives, showed that increasing the conjugation in the quinoxaline unit leads to enhanced performance in polymer solar cells (Hu et al., 2014).

Neuroprotective Properties

The neuroprotective properties of quinoline alkaloids, related to this compound, are explored in the context of Parkinson's disease. One study synthesized a quinoline alkaloid and evaluated its neuroprotective effects in a Parkinson's disease model, suggesting the potential therapeutic application of these compounds (Lee et al., 2022).

Antibacterial Activity Against Tuberculosis

Quinoline derivatives have been studied for their antibacterial activity, particularly against tuberculosis. A study on quinazolin-4-ones connected to 1, 3-thiazole showed significant antibacterial activity against Mycobacterium tuberculosis, highlighting the potential of quinoline derivatives in treating tuberculosis (Nagaladinne et al., 2020).

Chelating Ion Exchangers

The application of quinoline derivatives in creating chelating ion exchangers is another area of research. Quinoline-2-carboxylic acids with various substituents have been used to extract metal ions from aqueous solutions, demonstrating the potential of these compounds in environmental and analytical chemistry (Moberg et al., 1990).

properties

IUPAC Name

8-methyl-2-thiophen-2-ylquinoline-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11NO2S/c1-9-4-2-5-10-11(15(17)18)8-12(16-14(9)10)13-6-3-7-19-13/h2-8H,1H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRPFZIXAUMPPGN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)C(=CC(=N2)C3=CC=CS3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90394081
Record name 8-Methyl-2-(thiophen-2-yl)quinoline-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90394081
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

33289-45-1
Record name 8-Methyl-2-(thiophen-2-yl)quinoline-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90394081
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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